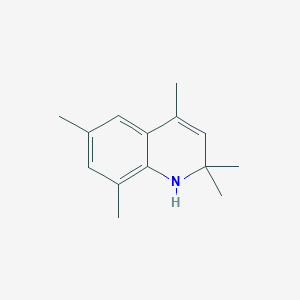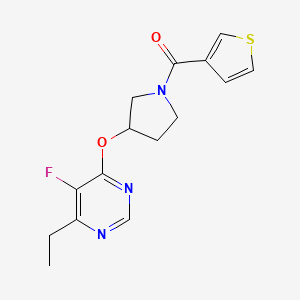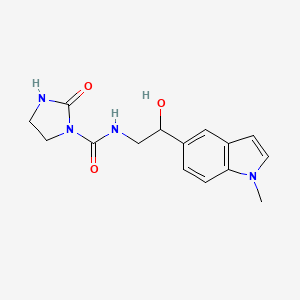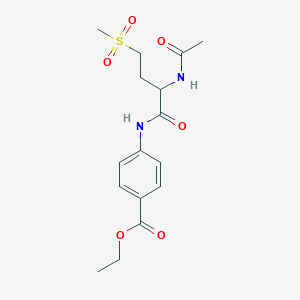
2,2,4,6,8-pentamethyl-1H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,8-Pentamethyl-1H-quinoline is a chemical compound with the molecular formula C14H19N . It is also known by the synonym Quinoline, 1,2-dihydro-2,2,4,6,8-pentamethyl- . The molecular weight of this compound is 201.31 .
Molecular Structure Analysis
The molecular structure of 2,2,4,6,8-pentamethyl-1H-quinoline consists of a quinoline core with five methyl groups attached at the 2, 2, 4, 6, and 8 positions . The quinoline core is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .Aplicaciones Científicas De Investigación
Hindered Amine Light Stabilizers (HALS)
This compound is a type of Hindered Amine Light Stabilizer (HALS), which are used to protect polymers from degradation due to exposure to ultraviolet radiation . They are found in the environment and have been identified as emerging pollutants in dust and air particles .
Antioxidants in Rubber Tires
“2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” and its derivatives are used as antioxidants in rubber tires . Antioxidants are indispensable functional additives used in rubber tires to delay aging and extend their service life .
Eco-friendly Tire Antioxidants
Researchers have designed eco-friendly derivatives of “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” with increased antioxidant activity to use as tire antioxidants . These derivatives were designed by hydroxylation modifications at multiple sites .
Toxicity Evaluation
The toxicity risk of these “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” derivatives has been assessed using various toxicokinetic methods . This is important for ensuring the safety of these compounds when they are released into the environment.
Developmental Toxicity Risk Assessment
The developmental toxicity risk of these “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” derivatives has been evaluated using molecular docking and molecular dynamics techniques . This helps to assess the potential impact of these compounds on aquatic life.
Thermodynamic Property Data
The thermodynamic properties of “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” have been critically evaluated, providing valuable data for scientific research .
Propiedades
IUPAC Name |
2,2,4,6,8-pentamethyl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOHMXWCUSMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)
![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)



![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)
![(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2684838.png)
![3-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole](/img/structure/B2684840.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)
